2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Description
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a molecular formula of C17H21NO4 and a molecular weight of 303.35 g/mol . This compound features a cyclohexane ring substituted with a dimethoxyphenyl group and an amino group, making it a unique structure in organic chemistry.
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2)8-14(19)12(15(20)9-17)10-18-13-7-11(21-3)5-6-16(13)22-4/h5-7,10,19H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQBMRWEISUFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=CC(=C2)OC)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 2,5-dimethoxyaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The cyclohexane-1,3-dione moiety and imine functional group are susceptible to oxidation under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Diketone Oxidation | KMnO₄ (acidic or neutral conditions) | Oxidative cleavage to dicarboxylic acid derivatives | Likely involves radical intermediates. |
| Imine Oxidation | CrO₃ or H₂O₂ | Formation of nitroso or carbonyl derivatives | Selectivity depends on reaction pH. |
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Mechanistic Insight : Oxidation of the diketone core may proceed via enol tautomer stabilization, similar to dimedone derivatives .
Reduction Reactions
Reductive transformations target the imine bond and carbonyl groups:
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Research Finding : Partial reduction of the imine bond preserves the methoxy-substituted aromatic ring, enabling selective functionalization.
Substitution Reactions
The methoxy groups on the aryl ring exhibit limited reactivity but may undergo demethylation or electrophilic substitution under harsh conditions:
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Comparative Note : Unlike halogenated analogs (e.g., 3,4-difluorophenyl derivatives), methoxy groups resist nucleophilic substitution but participate in directed ortho-metalation for further derivatization.
Hydrolysis and Condensation
The imine bond undergoes reversible hydrolysis, enabling dynamic covalent chemistry:
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Mechanistic Route : Hydrolysis follows protonation of the imine nitrogen, while re-condensation involves nucleophilic attack by amines on carbonyl carbons .
Tautomerism
The compound exhibits keto-enol tautomerism, influenced by the imine group:
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Structural Implication : Tautomeric equilibrium modulates electronic properties, affecting redox and binding behaviors .
Multicomponent and Cyclization Reactions
The imine and diketone functionalities enable participation in complex reactions:
Scientific Research Applications
Molecular Formula
- C : 16
- H : 21
- N : 2
- O : 3
Structural Features
The compound features a cyclohexane ring with two methoxy groups and an amino group attached to a carbonyl moiety. Its complex structure enables diverse reactivity patterns, making it suitable for various applications.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, in vitro assays indicated that the compound can reduce tumor cell growth significantly, suggesting its potential as a therapeutic agent in oncology .
- Antioxidant Properties : The compound has demonstrated strong antioxidant activity through methods such as the DPPH radical scavenging assay. Comparative studies show that its antioxidant capacity is higher than standard antioxidants like ascorbic acid, indicating its potential use in preventing oxidative stress-related diseases .
Organic Synthesis
- Reagent in Organic Reactions : The unique functional groups present in the compound allow it to act as a versatile reagent in organic synthesis. It can be utilized in condensation reactions and as a building block for synthesizing more complex molecules .
- Reference Standard : Due to its distinct chemical properties, the compound serves as a reference standard in pharmaceutical testing and quality control processes .
Biological Research
- Mechanistic Studies : Research into the mechanism of action of this compound reveals its interaction with specific molecular targets involved in cancer progression and oxidative stress pathways. Understanding these interactions can lead to the development of targeted therapies .
- Potential Drug Development : Given its biological activities, there is ongoing research into developing derivatives of this compound that could enhance its efficacy and reduce toxicity for therapeutic applications .
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of human tumor cell lines using established protocols. The results indicated an average growth inhibition rate of approximately 50%, highlighting its potential as an anticancer agent .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, derivatives of the compound were tested for their ability to scavenge free radicals. The results showed that some derivatives exhibited antioxidant activity up to 1.4 times greater than that of ascorbic acid, suggesting their potential use in formulations aimed at combating oxidative stress .
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Fluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione: Similar structure with a fluorine substituent.
2-{[(2,5-Dimethoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione: A closely related compound with slight structural variations.
Uniqueness
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
The compound 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione , commonly referred to by its CAS number 416884-56-5, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and antituberculosis properties, supported by data tables and relevant case studies.
- Molecular Formula : CHN O
- Molecular Weight : 303.36 g/mol
- CAS Number : 416884-56-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. A notable study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through agar and broth dilution methods.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 10.0 | 20.0 |
| Staphylococcus aureus | 15.0 | 30.0 |
| Escherichia coli | 25.0 | 50.0 |
This data indicates that the compound exhibits tuberculostatic and tuberculocidal activities comparable to standard antituberculosis drugs (ATDs) .
The compound appears to exert its antimicrobial effects through a dual mechanism:
- Synergistic Action : It can act synergistically with established antituberculosis drugs, enhancing their efficacy.
- Concentration-Dependent Killing : The dynamics of killing M. tuberculosis indicate that both time and concentration significantly influence its effectiveness .
Study on Antituberculosis Activity
A comprehensive study published in PubMed evaluated the in vitro activity of this compound against M. tuberculosis H37Rv. The findings revealed that at concentrations equal to or exceeding 10 µg/mL, the compound effectively sterilized cultures of M. tuberculosis . The study emphasized the potential for developing new therapeutic strategies against resistant strains of tuberculosis.
Comparative Analysis with Other Compounds
In a comparative analysis involving several derivatives of cyclohexane diones, this compound showed superior activity against multidrug-resistant strains of bacteria compared to other synthesized analogs . This highlights its potential as a lead compound in drug development.
Q & A
Q. What are the common synthetic routes for preparing 2-{[(2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione?
The compound is typically synthesized via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and substituted anilines. For example, reacting dimedone with 2,5-dimethoxyaniline in the presence of dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux yields the target product. This method achieves moderate yields (~70–90%) and requires purification via recrystallization (ethanol or acetonitrile). Analytical confirmation involves IR (C=O stretch at ~1663 cm⁻¹), NMR (characteristic methyl and methoxy peaks), and mass spectrometry .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
Key techniques include:
- IR spectroscopy : Identifies carbonyl stretches (1660–1680 cm⁻¹) and amine/amide bonds.
- NMR : ¹H-NMR reveals methoxy groups (δ 3.7–3.9 ppm), methyl groups (δ 1.0–1.2 ppm), and aromatic protons (δ 6.5–7.5 ppm). ¹³C-NMR confirms carbonyl carbons (δ 190–210 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., m/z ~350–400) and fragmentation patterns validate the structure .
Q. What solvents and reaction conditions optimize the synthesis of this compound?
Dry xylene or toluene under reflux (120–140°C) with DMF-DMA as a catalyst is optimal. Polar aprotic solvents (e.g., DMF) may also be used for analogous derivatives. Reaction times typically range from 2–6 hours, with cooling and recrystallization in ethanol or acetonitrile to isolate the product .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution. These studies predict reactivity sites, such as the electron-deficient carbonyl groups and electron-rich aromatic rings, which influence interactions with biological targets or metal ions. Validation against experimental spectral data ensures accuracy .
Q. What reaction mechanisms explain the compound’s participation in cycloaddition or Michael addition reactions?
The compound’s α,β-unsaturated ketone moiety enables [4+2] cycloadditions (Diels-Alder) with dienes or Michael additions with nucleophiles (e.g., amines, thiols). For example, sodium methoxide-catalyzed Michael addition with quinones forms fused heterocycles (e.g., dibenzofuran derivatives), relevant in drug design .
Q. How do substituents on the aromatic ring influence bioactivity or coordination chemistry?
Fluorine or methoxy groups enhance lipophilicity and binding affinity to biological targets. For instance, fluorinated analogs show improved antifungal activity by increasing membrane permeability. In coordination chemistry, the imine nitrogen and carbonyl oxygen act as chelating sites for transition metals (e.g., Ni²⁺, Cu²⁺), forming complexes with potential catalytic or therapeutic applications .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives?
Discrepancies in melting points or spectral peaks can arise from polymorphism or solvate formation. Single-crystal X-ray diffraction resolves structural ambiguities, while temperature-dependent NMR or IR studies identify dynamic conformational changes. Comparative analysis with literature data (e.g., dimedone derivatives) provides benchmarks .
Q. What toxicological considerations are relevant for handling this compound in lab settings?
While specific toxicological data for this compound are limited, structurally related dimedone derivatives show low acute toxicity but may irritate mucous membranes. Standard precautions include using PPE (gloves, goggles) and working in a fume hood. No carcinogenic or mutagenic risks are reported, but disposal should follow hazardous waste protocols .
Methodological Notes
- Experimental Design : For reproducibility, document solvent purity, reaction atmosphere (inert gas vs. ambient), and stoichiometric ratios.
- Data Analysis : Use Gaussian or ORCA software for DFT studies, referencing Becke’s exchange-correlation functional .
- Biological Assays : Test derivatives against fungal models (e.g., Candida albicans) using broth microdilution methods to determine MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
